

# Unraveling the Porous Architecture of Basolite F300: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Basolite F300

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**Basolite F300**, an iron-based metal-organic framework (MOF), is a material of significant interest in catalysis, gas storage, and drug delivery due to its high porosity and surface area. This technical guide provides an in-depth analysis of the porosity and surface area of **Basolite F300**, compiling quantitative data from various studies and detailing the experimental protocols for their determination.

## Core Physical Properties: A Tabulated Summary

The porosity and surface area of **Basolite F300** can exhibit variability depending on the synthesis method, activation procedures, and handling. The following tables summarize the range of reported values for key physical properties.

Table 1: Surface Area of **Basolite F300**

Parameter	Reported Value Range (m <sup>2</sup> /g)	Notes
BET Surface Area	120 - 190[1]	Lower range reported by some suppliers.
BET Surface Area	685 - 1055[2]	Commonly reported range in various studies.
BET Surface Area	1300 - 1600[2][3]	Manufacturer's specified range.
Langmuir Surface Area	1300 - 1800	Often higher than the BET surface area.

Table 2: Porosity Characteristics of **Basolite F300**

Parameter	Reported Value	Notes
Micropore Volume	Subject to significant decreases (up to 96.3%) upon densification[4]	Indicates a collapse of the microporous structure under pressure.
Mesopore Volume	Less affected by densification compared to micropore volume (up to 56.8% decrease)[4]	Suggests the presence of a more robust mesoporous network.
Average Pore Width	Dominantly in the mesoporous range (2-50 nm)[3]	Confirms the mesoporous nature of the material.
Total Pore Volume	High, contributing to its large adsorption capabilities[4]	Specific values vary between batches and studies.

## Experimental Protocol: Nitrogen Adsorption-Desorption Analysis

The determination of surface area and porosity of **Basolite F300** is predominantly carried out using nitrogen adsorption-desorption isotherms at 77 K. This technique is based on the principles of physical adsorption of a gas onto a solid surface.

### 1. Sample Preparation (Activation):

- A precisely weighed sample of **Basolite F300** (typically 50-100 mg) is placed in a sample tube.
- The sample is then degassed (activated) under high vacuum (e.g.,  $<10^{-3}$  mbar) at an elevated temperature (typically 120-150 °C) for several hours (e.g., 4-16 hours). This process removes any adsorbed guest molecules, such as water and solvents, from the pores without causing structural collapse.

### 2. Isotherm Measurement:

- The sample tube is transferred to the analysis port of a gas adsorption analyzer.
- The sample is cooled to 77 K using a liquid nitrogen bath.
- Nitrogen gas is introduced into the sample tube in controlled, incremental doses.
- At each increment, the pressure is allowed to equilibrate, and the amount of nitrogen adsorbed is measured.
- This process is continued until the relative pressure ( $P/P_0$ ) approaches 1.0, generating the adsorption branch of the isotherm.
- Subsequently, the pressure is incrementally decreased, and the amount of nitrogen desorbed is measured at each step to generate the desorption branch of the isotherm.

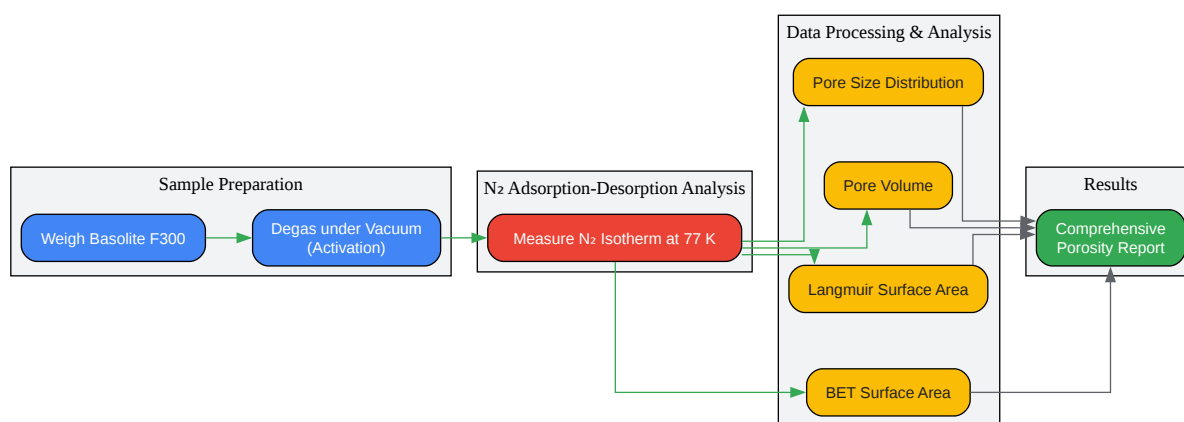
### 3. Data Analysis:

- **BET (Brunauer-Emmett-Teller) Surface Area:** The BET theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35. The BET equation is used to calculate the monolayer capacity, from which the total surface area is determined.
- **Langmuir Surface Area:** The Langmuir model, which assumes monolayer adsorption, can also be applied to the adsorption data to calculate the surface area. This value is often reported alongside the BET surface area.

- **Pore Volume:** The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g.,  $P/P_0 = 0.99$ ).
- **Pore Size Distribution:** The pore size distribution is calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced techniques like Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT).

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the porosity and surface area of **Basolite F300**.



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Caption: Experimental workflow for **Basolite F300** porosity analysis.

## Structural Context and Implications

**Basolite F300** is known to have a semi-amorphous structure, which contributes to its unique porous properties. The framework is composed of iron(III) centers coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers. The presence of both micropores and mesopores in its structure makes it a versatile material for various applications. The significant surface area provides a large interface for molecular interactions, which is crucial for its performance in catalysis and as a carrier for drug molecules. The mesoporous nature can facilitate the diffusion of larger molecules, a desirable characteristic in drug delivery systems.

Understanding the detailed porous architecture of **Basolite F300** is critical for its effective application. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this promising metal-organic framework.

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